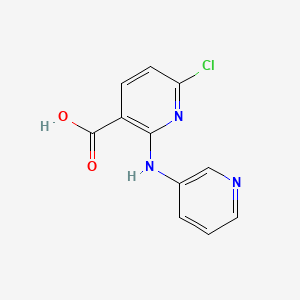

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

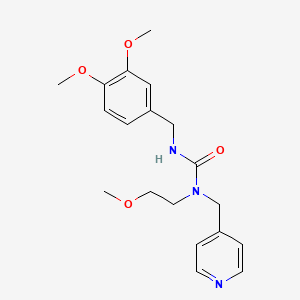

“6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 6-halo-2-pyridones have been used as catalysts for ester aminolysis . The reaction could be performed without strictly dry and anaerobic conditions and the 6-chloro-2-pyridone catalyst could be recovered quantitatively after reaction .Chemical Reactions Analysis

In a study, it was found that 6-halo-2-pyridones catalyzed ester aminolysis . Not only reactive aryl esters but also relatively less reactive methyl and benzyl esters could be used as a substrate .Scientific Research Applications

Regioexhaustive Functionalization

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid is utilized in the concept of regioexhaustive functionalization. Studies have demonstrated the conversion of related chloro(trifluoromethyl)pyridines into various carboxylic acids, highlighting the use of organometallic methods such as site-discriminating deprotonation, regio-divergent iodine migration, and steric screening by bulky trialkylsilyl groups. This approach underscores the chemical's versatility in synthetic chemistry (Cottet & Schlosser, 2004).

Crystal Structure and Computational Studies

Crystal structure and computational studies have been conducted on pyrazole derivatives of this compound. These studies involve spectroscopies, X-ray diffraction, density-functional-theory (DFT) calculations, and investigations into thermodynamic properties. The research provides insights into the molecular structure, stability, and potential applications of these compounds in various scientific fields (Shen et al., 2012).

Fluorescent Probes for Mercury Ion

The chemical has been involved in the synthesis of imidazo[1,2-a]pyridine derivatives, which have shown efficacy as fluorescent probes for mercury ion detection. This application is crucial in environmental monitoring and highlights the compound's significance in developing sensitive and specific detection methods for hazardous substances (Shao et al., 2011).

Catalytic Activity and Complex Formation

Substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates derived from related compounds have been shown to form stable complexes with Cu(II) ions and exhibit catalytic activity. These findings are essential for the field of catalysis, potentially leading to more efficient and selective catalytic processes (Drabina et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Result of Action

Similar compounds have exhibited significant anti-tubercular activity .

Properties

IUPAC Name |

6-chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c12-9-4-3-8(11(16)17)10(15-9)14-7-2-1-5-13-6-7/h1-6H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUPEJFEAHCPQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

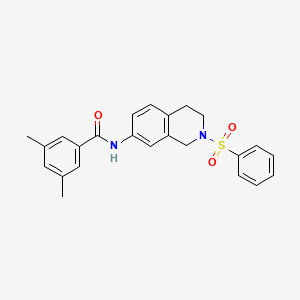

![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2372871.png)

![3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B2372872.png)

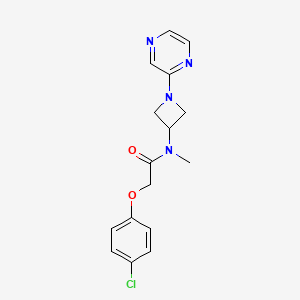

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide](/img/structure/B2372878.png)

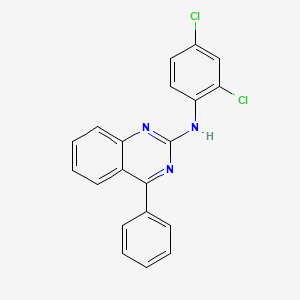

![3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2372880.png)

![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2372888.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)